Bathocuproine disulfonate

説明

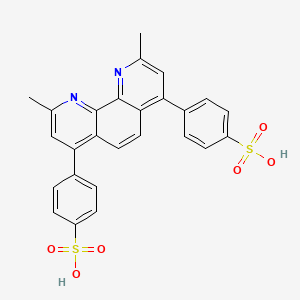

Structure

3D Structure

特性

CAS番号 |

73348-75-1 |

|---|---|

分子式 |

C26H20N2O6S2 |

分子量 |

520.6 g/mol |

IUPAC名 |

4-[2,9-dimethyl-7-(4-sulfophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonic acid |

InChI |

InChI=1S/C26H20N2O6S2/c1-15-13-23(17-3-7-19(8-4-17)35(29,30)31)21-11-12-22-24(14-16(2)28-26(22)25(21)27-15)18-5-9-20(10-6-18)36(32,33)34/h3-14H,1-2H3,(H,29,30,31)(H,32,33,34) |

InChIキー |

FBKZHCDISZZXDK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O |

正規SMILES |

CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)S(=O)(=O)O |

ピクトグラム |

Irritant |

同義語 |

athocuproine disulfonate bathocuproine disulfonic acid, disodium salt bathocuproine sulfonate bathocuproine sulfonate, disodium salt |

製品の起源 |

United States |

Foundational & Exploratory

Bathocuproine Disulfonate: A Technical Guide for Researchers

Bathocuproine disulfonate (BCS) is a water-soluble organic compound widely utilized in biochemical and analytical research.[1][2] Renowned for its high affinity and specificity for cuprous ions (Cu(I)), it serves as a critical tool for scientists in diverse fields, including molecular biology, analytical chemistry, and drug development.[3][4] This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and key applications, complete with experimental protocols and data presented for the scientific professional.

Chemical and Physical Properties

This compound, systematically named 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) disulfonic acid disodium (B8443419) salt, is a derivative of phenanthroline.[5][6] The addition of two sulfonate groups to the parent bathocuproine molecule significantly enhances its water solubility, making it ideal for use in aqueous biological systems.[4][7] It is typically available as a white to beige powder.

Quantitative Physicochemical Data

The following table summarizes key quantitative properties of this compound and its copper complex.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [2][8] |

| Molecular Weight (anhydrous) | 564.54 g/mol | [2][9] |

| λmax of Cu(I)-BCS Complex | 483 nm | [3][10] |

| Molar Absorptivity (ε) | 13,300 M⁻¹cm⁻¹ | [3][10] |

| Cu(I) Stability Constant (logK) | Calibrated values have been established for precise affinity measurements. | [3] |

| Water Solubility | 50 mg/mL | |

| Melting Point | >300 °C | [9][11] |

Mechanism of Action: Copper(I) Chelation

The primary function of this compound is its role as a potent and specific chelator of monovalent copper ions (Cu(I)).[9][12] Two BCS molecules coordinate with a single Cu(I) ion to form a stable, water-soluble [Cu(BCS)₂]³⁻ complex.[3][13] This complex exhibits a distinct orange color with a maximum absorbance at 483 nm, a characteristic that forms the basis of many colorimetric assays.[3][10][12]

The high selectivity for Cu(I) over cupric ions (Cu(II)) is a key advantage of BCS.[14] This specificity allows researchers to probe the distinct roles of different copper oxidation states in biological systems.[10][14]

Caption: Mechanism of Cu(I) Chelation by BCS.

Applications in Research and Drug Development

The unique properties of BCS make it an invaluable reagent in a wide array of scientific applications.

Quantitative Analysis of Copper

BCS is extensively used for the highly sensitive colorimetric and fluorometric determination of copper.[1][2]

-

Colorimetric Assays: The formation of the orange-colored Cu(I)-BCS complex allows for the direct spectrophotometric quantification of Cu(I) at 483 nm.[10] To measure total copper, a reducing agent like ascorbic acid is added to the sample to convert all Cu(II) to Cu(I) prior to the addition of BCS.[15][16] This method is simple, cost-effective, and can detect copper concentrations as low as 0.1 µM.[15]

-

Fluorometric Assays: A lesser-known but powerful application is based on the fluorescence of BCS itself. The fluorescence emission of BCS at 770 nm (when excited at 580 nm) is linearly quenched by increasing concentrations of Cu(I), providing a basis for a highly sensitive quantification method.[15]

Probing Copper's Role in Cellular Processes

As a membrane-impermeable chelator, BCS is used to specifically sequester extracellular copper, allowing researchers to distinguish between intracellular and extracellular copper-dependent processes.[9][12][14]

-

Cysteine Metabolism: In cell culture, BCS is used to stabilize cysteine in its reduced form by chelating copper ions that catalyze its oxidation to cystine.[17] This allows for more accurate studies of cysteine transport and metabolism.[17]

-

Inhibition of Copper-Dependent Enzymes: BCS can be used to inhibit the activity of extracellular copper-dependent enzymes. It has also been employed as an inhibitor of free radical production in certain assay systems.[18]

-

Studying Cuproptosis: Cuproptosis is a recently discovered form of regulated cell death triggered by intracellular copper accumulation.[19][20] This process involves the copper-dependent oligomerization of lipoylated mitochondrial proteins.[19][21] While BCS is membrane-impermeable, it can be used in experimental setups to control extracellular copper availability, helping to elucidate the mechanisms of copper uptake that lead to cuproptosis.[12] Copper ionophores like disulfiram (B1670777) and elesclomol (B1671168) are often used to transport copper into cells to induce this pathway.[21][22]

Caption: Role of Copper Chelation in Cuproptosis Studies.

Drug Development and Pharmaceutical Research

In the context of drug development, BCS is a valuable analytical tool.[4]

-

Interaction Studies: It is used to study the interactions between potential drug candidates and copper ions, which can provide insights into a drug's mechanism of action and potential side effects.[4]

-

Anti-cancer Research: Copper is essential for tumor proliferation and metastasis.[20] BCS can be used to study the effects of copper depletion on cancer cells.[12] Furthermore, it is used to analyze the activity of copper-based therapeutics and copper ionophores that aim to induce cancer cell death through mechanisms like cuproptosis.[4][20]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound.

Spectrophotometric Quantification of Total Copper in Protein Samples

This protocol is adapted from established methods for measuring total copper content.[10][15]

Principle: Protein-bound copper is released by acid treatment. The released Cu(II) is then reduced to Cu(I) by ascorbate (B8700270), which subsequently forms a colored complex with BCS for spectrophotometric measurement.

Reagents:

-

BCS Solution: Prepare a stock solution of this compound disodium salt in deionized water (e.g., 1 mM).

-

Ascorbate Solution: Prepare a fresh solution of sodium ascorbate or ascorbic acid in deionized water (e.g., 100 mM).

-

Hydrochloric Acid (HCl): 1 M solution.

-

Sodium Citrate (B86180) Buffer: (e.g., 1 M, pH 7.5) to neutralize the sample and stabilize copper.

-

Copper Standard: A certified copper standard solution (e.g., 1000 ppm) for generating a calibration curve.

Procedure:

-

Sample Preparation: To a known volume/mass of the protein sample, add HCl to release the bound copper. Incubate as required (e.g., 15 minutes at room temperature).

-

Neutralization: Neutralize the sample by adding sodium citrate buffer to achieve a final pH of approximately 7.5.[15] The citrate helps to keep the released copper soluble.[15]

-

Reduction and Chelation: Add the ascorbate solution to reduce Cu(II) to Cu(I), immediately followed by the addition of the BCS solution. The final concentration of BCS will depend on the expected copper concentration.[10]

-

Incubation: Allow the mixture to incubate for a short period (e.g., 10-15 minutes) at room temperature for complete color development.[10] The solution will turn orange.

-

Measurement: Measure the absorbance of the solution at 483 nm using a spectrophotometer. Use a reagent blank (containing all reagents except the sample) to zero the instrument.[10]

-

Calibration: Prepare a series of copper standards of known concentrations and treat them with the same procedure (steps 3-5) to generate a standard curve of absorbance versus copper concentration.

-

Calculation: Determine the copper concentration in the original sample by interpolating its absorbance value on the calibration curve and accounting for any dilution factors.

Caption: Workflow for Spectrophotometric Copper Quantification.

Assay for Superoxide (B77818) Dismutase (SOD) Activity

This protocol describes a common indirect assay for SOD activity where BCS is used as an inhibitor of interferences.

Principle: Superoxide radicals (O₂⁻), generated by a xanthine (B1682287)/xanthine oxidase system, reduce nitroblue tetrazolium (NBT) to a colored formazan (B1609692) product. SOD in a sample competes for the superoxide radicals, thereby inhibiting the reduction of NBT. The percentage of inhibition is a measure of SOD activity.[18] BCS is included to inhibit iron-associated redox cycling and free radical production that can interfere with the assay.[12][18]

Reagents:

-

Assay Buffer: Potassium phosphate (B84403) buffer (e.g., 50 mM, pH 7.8) containing DETAPAC (a metal chelator).

-

Xanthine Solution: Stock solution of xanthine in buffer.

-

Nitroblue Tetrazolium (NBT) Solution: Stock solution of NBT in buffer.

-

This compound (BCS) Solution: Stock solution of BCS in buffer.

-

Bovine Serum Albumin (BSA): Added to prevent precipitation of BCS.[12][18]

-

Xanthine Oxidase: Enzyme solution, diluted to provide a specific rate of NBT reduction.

-

SOD Standard: A purified SOD of known activity to generate a standard curve.

Procedure:

-

Prepare Reaction Mixture: In a microplate well or cuvette, combine the assay buffer, BSA, BCS, NBT, and xanthine solutions.

-

Add Sample: Add a known amount of the biological sample (e.g., cell lysate, tissue homogenate) or SOD standard to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding a specific amount of xanthine oxidase. The total volume should be consistent across all wells.

-

Monitor Reaction: Immediately monitor the increase in absorbance at the appropriate wavelength for formazan (typically ~560 nm) over a set period (e.g., 5 minutes) using a spectrophotometer or plate reader.

-

Calculate Inhibition:

-

Run a blank reaction without any SOD sample to determine the maximum rate of NBT reduction.

-

For each sample, calculate the percentage of inhibition of the NBT reduction rate.

-

-

Determine SOD Activity: Create a standard curve by plotting the percentage of inhibition versus the activity of the SOD standard. Determine the SOD activity in the unknown samples by interpolating their percentage inhibition values on this curve.

Note: It is crucial to run appropriate controls, and the amount of sample protein should be optimized to achieve a level of inhibition within the linear range of the standard curve (typically 20-80% inhibition).[18]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. Robust Affinity Standards for Cu(I) Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS # 52698-84-7, Disodium Bathocuproinedisulfonate, Sodium 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-3,8-disulfonate - chemBlink [ww.chemblink.com]

- 5. Bathocuproine disulfonic acid | C26H20N2O6S2 | CID 170300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bathocuproinedisulfonic acid, disodium salt hydrate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. CAS 52698-84-7: Bathocuproinedisulfonic acid, disodium sal… [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. Bathocuproinedisulfonic acid 1257642-74-2 [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A bathocuproine reagent-paper for the rapid semi-quantitative determination of copper in the 1 to 70 p.p.m. range - Analyst (RSC Publishing) [pubs.rsc.org]

- 17. Effect of this compound, a copper chelator, on cyst(e)ine metabolism by freshly isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Copper homeostasis and cuproptosis in tumor pathogenesis and therapeutic strategies [frontiersin.org]

- 20. Research progress on cuproptosis and copper related anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Research progress on cuproptosis in cancer [frontiersin.org]

- 22. Cuproptosis: unveiling a new frontier in cancer biology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bathocuproine Disulfonate: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bathocuproine disulfonate (BCS) is a water-soluble, high-affinity chelating agent with a strong specificity for cuprous ions (Cu(I)). Its ability to form a stable, intensely colored complex with Cu(I) has established it as an indispensable tool in analytical chemistry and various biological research fields. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and detailed experimental protocols for its application in copper quantification. Furthermore, this document illustrates the underlying chemical reaction and experimental workflows through detailed diagrams to facilitate a deeper understanding and practical implementation of BCS-based assays.

Core Chemical and Physical Properties

This compound, systematically named disodium (B8443419) 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-disulfonate, is a derivative of phenanthroline.[1][2][3] The sulfonation of the parent compound, bathocuproine, significantly enhances its aqueous solubility, making it highly suitable for biochemical assays.[4] The key quantitative and qualitative properties of this compound (in its common disodium salt hydrate (B1144303) form) are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | Bathocuproinedisulfonic acid disodium salt | [5] |

| Synonyms | BCS, Disodium bathocuproinedisulfonate, 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt | [5][6] |

| CAS Number | 52698-84-7 | [6] |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [6] |

| Molecular Weight | 564.54 g/mol | [6] |

| Appearance | White to beige or light tan powder/solid | [5] |

| Solubility | Soluble in water (50 mg/mL) | [5] |

| Melting Point | >300 °C | [5][7] |

| pH | 10 (10 g/L in H₂O at 20 °C) | [7] |

| Absorption Maximum (λmax) of Cu(I) Complex | 483 nm | [8] |

| Molar Absorptivity (ε) of Cu(I) Complex | 12,250 M⁻¹cm⁻¹ | [8] |

Molecular Structure and Chelation Chemistry

The structure of this compound is characterized by a planar 1,10-phenanthroline (B135089) core, substituted with two methyl groups at positions 2 and 9, and two phenyl sulfonate groups at positions 4 and 7. The steric hindrance imposed by the methyl groups adjacent to the nitrogen atoms prevents the formation of a stable complex with copper in its +2 oxidation state (cupric ion), thereby conferring high selectivity for the cuprous ion (Cu(I)).

The chelation of Cu(I) by this compound is a rapid reaction that results in the formation of a stable, water-soluble, orange-colored complex.[9] Two molecules of this compound coordinate with one cuprous ion in a tetrahedral geometry.[8][10] This complex exhibits a strong absorbance at approximately 483 nm, which is the basis for its use in the spectrophotometric quantification of copper.[8]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common experimental settings.

Spectrophotometric Determination of Copper

This protocol outlines a general procedure for the quantification of copper in an aqueous sample. It is crucial to note that this method directly measures Cu(I). To determine the total copper content (Cu(I) + Cu(II)), a reduction step is necessary to convert all Cu(II) to Cu(I) prior to the addition of this compound.

Materials:

-

This compound (BCS) solution (0.1% w/v): Dissolve 0.1 g of this compound disodium salt in 100 mL of deionized water.[9]

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This acts as the reducing agent.[9]

-

Sodium citrate (B86180) solution (30% w/v): Dissolve 30 g of sodium citrate in 100 mL of deionized water. This is used as a buffering and stabilizing agent.[9][11]

-

Standard Copper Solution (e.g., 1000 mg/L): A certified standard for calibration.

-

Volumetric flasks and pipettes

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare a series of copper standards of known concentrations by diluting the standard copper solution. Prepare a blank solution containing all reagents except the copper standard.

-

Reduction of Cu(II) (for total copper measurement): To a volumetric flask containing the sample or standard, add 1 mL of the 10% hydroxylamine hydrochloride solution and mix well.[9] Allow the reaction to proceed for a few minutes to ensure complete reduction of any Cu(II) to Cu(I).

-

Buffering: Add 5 mL of the 30% sodium citrate solution and mix.[9]

-

Complex Formation: Add a sufficient volume of the 0.1% this compound solution (e.g., 5 mL) and mix thoroughly.[9] A characteristic orange color will develop in the presence of copper.

-

Volume Adjustment: Bring the solution to the final volume with deionized water and mix.

-

Incubation: Allow the solution to stand for a few minutes to ensure complete color development.

-

Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at 483 nm against the reagent blank.[8]

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations. Determine the concentration of copper in the sample from the calibration curve.

BCS Protein Assay

The BCS assay can also be used for the determination of protein concentration in a sample. This is an indirect method where Cu(II) binds to the peptide bonds in the protein (a biuret-like reaction). The remaining unbound Cu(II) is then reduced to Cu(I), which subsequently forms a colored complex with BCS. The measured absorbance is inversely proportional to the protein concentration.[12]

Materials:

-

BCS Assay Kit containing:

-

Solution A (Copper(II) reagent)

-

Solution B (BCS reagent)

-

-

Protein standard (e.g., Bovine Serum Albumin, BSA)

-

Microplate reader or spectrophotometer

-

Microcentrifuge tubes or microplate

Procedure:

-

Standard Curve Preparation: Prepare a series of protein standards (e.g., BSA) with known concentrations in the same buffer as the unknown sample.[12]

-

Sample Aliquoting: Aliquot a small volume (e.g., 50 µL) of each standard and the unknown protein sample into separate microcentrifuge tubes or wells of a microplate.[12]

-

Addition of Reagent A: Add 100 µL of Solution A to each tube/well and mix briefly.[12]

-

Addition of Reagent B: Add 900 µL of Solution B to each tube/well and mix thoroughly.[12]

-

Incubation: Incubate the reactions at room temperature for a specified time as per the kit instructions to allow for color development.

-

Absorbance Measurement: Measure the absorbance of each sample at 485 nm.[12]

-

Data Analysis: Construct a standard curve by plotting the absorbance of the BSA standards against their concentrations. The concentration of the unknown protein sample can then be determined from this curve.

Experimental Workflows and Logical Relationships

Visualizing the experimental workflow can aid in the systematic execution of the assays. The following diagrams, created using the DOT language, illustrate a generalized workflow for spectrophotometric copper determination and the principle of the indirect BCS protein assay.

Conclusion

This compound is a robust and versatile reagent for researchers and professionals in various scientific disciplines. Its high water solubility, selectivity for cuprous ions, and the intense color of its copper complex make it an ideal choice for sensitive and reliable quantification of copper and for indirect protein assays. The detailed chemical properties, structural information, and experimental protocols provided in this guide are intended to serve as a valuable resource for the effective application of this compound in laboratory settings. The visualization of the chelation reaction and experimental workflows further clarifies the underlying principles and practical steps involved in its use. Adherence to the outlined protocols and a thorough understanding of the reaction chemistry will ensure accurate and reproducible results in a wide range of analytical and biological applications.

References

- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bathocuproin sulfonate disodium salt hydrate, 97% 1 g | Request for Quote [thermofisher.com]

- 3. 164060250 [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BATHOCUPROINEDISULFONIC ACID DISODIUM SALT | 52698-84-7 [chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. Bathocuproinedisulfonic acid disodium salt CAS 52698-84-7 | 124518 [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

Mechanism of Action of Bathocuproine Disulfonate as a Copper Chelator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bathocuproine disulfonate (BCS) is a water-soluble, high-affinity chelating agent with exceptional specificity for cuprous copper (Cu(I)). It operates by forming a stable, brightly colored 2:1 complex with Cu(I), a mechanism that is foundational for its widespread use in the quantitative analysis of copper and for investigating the role of copper in complex biological systems. This technical guide provides an in-depth examination of the chemical properties of BCS, its core mechanism of action, and its practical applications in research and drug development. Detailed experimental protocols for spectrophotometric and fluorometric copper quantification are presented, alongside a discussion of how BCS serves as a critical tool for elucidating copper-dependent cellular pathways and drug mechanisms.

Introduction

Copper is a vital trace element, serving as an essential catalytic cofactor for a multitude of enzymes involved in critical biological processes, from cellular respiration to neurotransmitter synthesis. However, the same redox activity that makes copper indispensable also renders it potentially toxic. Dysregulation of copper homeostasis is implicated in a range of pathologies, including neurodegenerative diseases and cancer. Consequently, tools that allow for the precise detection and manipulation of copper ions are invaluable to the scientific community.

This compound (BCS), a sulfonated derivative of bathocuproine, has emerged as a premier analytical reagent for copper research. Its high water solubility, membrane impermeability, and, most importantly, its profound specificity for the cuprous (Cu(I)) state make it an indispensable tool. This guide details the mechanism of action of BCS, presents its key quantitative parameters, and outlines standardized experimental protocols for its use. Furthermore, it explores its application in elucidating the mechanisms of copper-dependent therapeutics and cellular signaling pathways.

Chemical and Physical Properties of this compound

BCS is an organic compound characterized by a phenanthroline core structure with methyl and sulfophenyl substitutions. The sulfonate groups confer high water solubility, a crucial feature for its use in aqueous biological buffers, and also render the molecule membrane-impermeable, allowing it to specifically chelate extracellular copper ions.

-

Chemical Name: 4,4'-(2,9-dimethyl-1,10-phenanthroline-4,7-diyl)dibenzenesulfonic acid[1]

-

Common Form: Disodium salt

-

Molecular Formula: C₂₆H₁₈N₂Na₂O₆S₂

-

Molecular Weight: 564.54 g/mol

Core Mechanism of Copper (I) Chelation

The primary mechanism of action of BCS is its highly specific and strong interaction with the reduced form of copper, Cu(I). While it can interact weakly with cupric copper (Cu(II)), its affinity for Cu(I) is orders of magnitude higher, making it a selective chelator.

The chelation process involves two molecules of BCS coordinating with a single Cu(I) ion in a tetrahedral geometry. This stoichiometric 2:1 ratio is consistent and forms the basis of quantitative assays.[2] The resulting complex, [Cu(BCS)₂]³⁻, is intensely orange-colored and water-soluble.[3] This distinct color formation is the principle behind colorimetric and spectrophotometric detection methods.[4]

Furthermore, BCS possesses native fluorescence that is efficiently quenched upon binding to Cu(I).[5] This property provides an alternative, highly sensitive method for quantifying Cu(I) concentrations.[5][6]

References

- 1. Bathocuproine disulfonic acid | C26H20N2O6S2 | CID 170300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Molar Extinction Coefficient of Bathocuproine Disulfonate for Copper Quantification

This technical guide provides an in-depth overview of the molar extinction coefficient of bathocuproine disulfonate, a critical parameter for researchers, scientists, and drug development professionals involved in copper analysis. This document outlines the quantitative data, detailed experimental protocols for copper quantification, and a visual representation of the analytical workflow.

Introduction to this compound

This compound (BCS) is a water-soluble, highly specific chelating agent for cuprous ions (Cu(I)).[1] Upon binding to Cu(I), BCS forms a stable, water-soluble orange-colored complex.[2] This distinct color change allows for the sensitive colorimetric determination of copper concentrations in various samples, including biological and environmental ones.[3] The intensity of the color, measured as absorbance, is directly proportional to the concentration of the Cu(I)-BCS complex, a principle governed by the Beer-Lambert law. A key constant in this relationship is the molar extinction coefficient (ε), which is essential for accurate quantification.

Molar Extinction Coefficient Data

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength. For the Cu(I)-BCS complex, this value is crucial for converting absorbance measurements into molar concentrations. The table below summarizes the reported values under specific experimental conditions.

| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Wavelength (λmax) (nm) | pH | Solvent/Medium |

| 12,250 | 483 | 7.0 | Aqueous solution |

| 12,000 | 483-522 | Not specified | Aqueous solution |

| Not specified, but forms a colored complex | 484 | 4.0 - 5.0 | Aqueous buffer |

| Not specified, but forms a colored complex | 478 | 4.0 - 6.0 | Aqueous solution |

Experimental Protocol: Quantification of Total Copper

This protocol details the methodology for determining the total copper concentration in a sample using the this compound assay. The principle involves the reduction of any cupric ions (Cu(II)) to cuprous ions (Cu(I)), followed by chelation with BCS and spectrophotometric measurement.

Principle

Total copper in a sample is first reduced to the cuprous state (Cu(I)) using a reducing agent like hydroxylamine (B1172632) hydrochloride or ascorbic acid.[2][4] The resulting Cu(I) ions then react with this compound to form a distinct orange-colored complex with a maximum absorbance at approximately 483 nm.[1][5] The absorbance of this complex is measured using a spectrophotometer, and the copper concentration is calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Reagents and Materials

-

This compound disodium (B8443419) salt (BCS) solution (e.g., 0.25 mM in water)

-

Hydroxylamine hydrochloride or Ascorbic acid solution (Reducing agent)

-

Buffer solution (e.g., Sodium acetate (B1210297) buffer, pH 4.0-5.0)

-

Copper standard solution (e.g., 1000 mg/L Cu)

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Assay Procedure

-

Sample Preparation : If the sample contains bound copper or is in an unsuitable matrix, an acid digestion or extraction step may be necessary to release the copper ions.[6] For aqueous samples, ensure the pH is adjusted to be within the optimal range of 4-5 before analysis.[2]

-

Reduction of Cu(II) to Cu(I) : To a known volume of the sample, add the reducing agent (e.g., hydroxylamine hydrochloride). This step ensures that all copper ions are in the Cu(I) state, which is reactive with BCS.

-

Complex Formation : Add the BCS solution to the sample. The solution should be buffered to maintain a pH between 4 and 5 for optimal color development.[2] Allow the reaction to proceed for a sufficient time to ensure complete complex formation (e.g., 3-5 minutes).[4]

-

Spectrophotometric Measurement : Measure the absorbance of the resulting orange-colored solution at the wavelength of maximum absorbance (approximately 483 nm) using a spectrophotometer.[5] Use a reagent blank (containing all components except the copper standard or sample) to zero the instrument.

-

Quantification : Calculate the concentration of copper in the sample using a standard calibration curve or by direct application of the Beer-Lambert law if the molar extinction coefficient is known and validated for the specific instrumental and buffer conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the quantification of copper using the this compound assay.

Caption: Workflow for copper quantification using this compound.

References

- 1. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 2. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. images.hach.com [images.hach.com]

- 5. researchgate.net [researchgate.net]

- 6. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Application of Bathocuproine Disulfonate: A Technical Guide

Introduction

Bathocuproine disulfonate (BCS), systematically named 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium (B8443419) salt, is a highly valuable water-soluble chelating agent renowned for its exceptional sensitivity and specificity for cuprous ions (Cu(I)). Its development from the parent compound, bathocuproine, through sulfonation, significantly enhanced its utility in aqueous biochemical and analytical systems. This guide provides an in-depth overview of the discovery, synthesis, and key applications of BCS, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Context

The journey of this compound begins with the pioneering work of chemists Harvey Diehl and G. Frederick Smith. In the 1950s, they were instrumental in the development of a series of phenanthroline-based compounds they termed "The Copper Reagents," which included cuproine, neocuproine, and the direct precursor to BCS, bathocuproine.[1][2][3] These reagents were designed for the specific detection of copper.

The parent compound, bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline), demonstrated high specificity for Cu(I) but was limited by its poor solubility in water. To overcome this, Richard L. Cryberg and Harvey Diehl, in a 1963 publication, detailed the sulfonation of bathocuproine. This chemical modification introduced sulfonic acid groups to the phenyl rings, rendering the molecule readily soluble in water and significantly broadening its applicability in biological and aqueous environmental samples.[4] This water-soluble derivative, this compound, has since become an indispensable tool in copper analysis.

Chemical and Physical Properties

This compound is a white to beige powder with excellent solubility in water.[5] Its primary utility stems from its ability to form a stable, intensely orange-colored 2:1 complex with cuprous ions.[6][7] This complex exhibits a strong absorbance maximum, which is the basis for its use in spectrophotometric quantification of copper. Additionally, BCS itself is fluorescent, and this fluorescence is quenched upon binding to Cu(I), providing a basis for sensitive fluorometric assays.[8][9]

| Property | Value | References |

| CAS Number | 52698-84-7 | [5] |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [5] |

| Molecular Weight | 564.55 g/mol | [5] |

| Appearance | White to beige powder | [5] |

| Water Solubility | High (50 mg/mL) | [5] |

| Cu(I)-BCS Complex Molar Absorptivity (ε) | 12,250 - 13,500 M⁻¹cm⁻¹ | [6][9][10] |

| Cu(I)-BCS Complex Absorbance Max (λmax) | 483 - 484 nm | [6][10] |

| BCS Fluorescence Excitation Max (λex) | 580 nm | [8][9] |

| BCS Fluorescence Emission Max (λem) | 770 nm | [8][9] |

| Cu(I)-BCS Complex Stability Constant (log β₂) | 20.6 | [11] |

Synthesis of this compound

The synthesis of this compound is achieved through the sulfonation of its parent compound, bathocuproine. The following protocol is adapted from the procedure described by Cryberg and Diehl in 1963.[6]

Experimental Protocol: Sulfonation of Bathocuproine

Materials and Reagents:

-

Bathocuproine (2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline)

-

20% Fuming Sulfuric Acid (Oleum)

-

Concentrated Ammonium (B1175870) Hydroxide (B78521)

-

Cation Exchange Resin (e.g., Amberlite IR-120, hydrogen form)

-

Deionized Water

-

Glassware cleaned with fuming sulfuric acid and rinsed with deionized water

Procedure:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a still head and a dropping funnel, add 150 mL of 20% fuming sulfuric acid.

-

Addition of Bathocuproine: To the fuming sulfuric acid, add 15 g of bathocuproine.

-

Reaction: Heat the mixture on a steam bath with occasional shaking for two hours.

-

Cooling and Neutralization: After the reaction period, cool the solution in an ice bath. Slowly and carefully add concentrated ammonium hydroxide while keeping the solution temperature below 70°C, until the solution is basic (pH > 7, check with indicator paper). A brown, viscous material may separate during this process.

-

Ammonia Removal: Heat the alkaline mixture on a steam bath to remove most of the excess ammonia.

-

Extraction: Without attempting to remove the salt from the flask, extract the residue five times with 250-mL portions of boiling 95% ethanol. The ammonium salt of the bathocuproine disulfonic acid will dissolve in the ethanol.

-

Filtration: Filter the combined hot ethanol extracts through a coarse, fritted glass funnel.

-

Purification: Pass the ethanol solution through a 3.5 x 40 cm column of a cation exchange resin (in the hydrogen form) to remove ammonium ions.

-

Final Product: Evaporate the ethanol on a steam bath. Dissolve the resulting residue in 25 mL of water to obtain the final product, Bathocuproine disulfonic acid. For the disodium salt, this solution can be carefully neutralized with sodium hydroxide.

Applications in Copper Quantification

The primary application of BCS is the sensitive and selective quantification of Cu(I). This can be performed using either spectrophotometry or fluorometry.

Experimental Protocol: Spectrophotometric Quantification of Copper

This method is based on the formation of the orange-colored [Cu(I)(BCS)₂]³⁻ complex and measurement of its absorbance at 484 nm.[12]

Reagents:

-

BCS Solution: Prepare a stock solution of BCS in deionized water (e.g., 1 mM).

-

Reducing Agent: Hydroxylamine (B1172632) hydrochloride solution (e.g., 10% w/v) or ascorbic acid.

-

Buffer: Sodium acetate (B1210297) buffer (pH ~4.3).

-

Copper Standard: A certified copper standard solution (e.g., 1000 ppm) for preparing calibration standards.

Procedure:

-

Sample Preparation: Acidify samples if necessary to prevent copper adsorption to container walls.[12]

-

Reduction of Cu(II): To the sample, add the hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I).

-

Buffering: Add the sodium acetate buffer to adjust the pH to approximately 4.3.

-

Complexation: Add the BCS solution and mix. Allow the color to develop fully.

-

Measurement: Measure the absorbance of the solution at 484 nm using a spectrophotometer.

-

Quantification: Prepare a calibration curve using a series of copper standards treated with the same procedure. Determine the copper concentration in the sample by comparing its absorbance to the calibration curve.

Experimental Protocol: Fluorometric Quantification of Copper

This highly sensitive method relies on the quenching of BCS fluorescence upon binding to Cu(I).[8][9]

Reagents:

-

BCS Solution: Prepare a dilute stock solution of BCS in buffer (e.g., 4 µM in 50 mM phosphate (B84403) buffer, pH 7.5).

-

Reducing Agent: Freshly prepared sodium ascorbate (B8700270) solution (e.g., 100 µM).

-

Buffer: Phosphate buffer (50 mM, pH 7.5) with sodium citrate (B86180) (20 mM) to stabilize copper.

-

Copper Standard: For calibration curve.

Procedure:

-

Sample Preparation (for total copper in proteins):

-

Assay Preparation: In a fluorometer cuvette, combine the sample (or standard), buffer, and freshly prepared sodium ascorbate.

-

Measurement: Add the BCS solution to the cuvette. Immediately measure the fluorescence emission at 770 nm with an excitation wavelength of 580 nm.[8][9]

-

Quantification: Generate a standard curve by plotting the fluorescence intensity against known copper concentrations. The quenching of fluorescence is linearly proportional to the Cu(I) concentration. Calculate the copper concentration in the sample from this curve.

Role in Elucidating Biological Processes

Beyond simple quantification, BCS serves as a critical tool for investigating the role of copper in biological systems. As a membrane-impermeable chelator, it is particularly useful for studying the effects of extracellular copper.[7]

Copper is an essential cofactor for numerous enzymes involved in fundamental processes such as cellular respiration, antioxidant defense, and neurotransmitter synthesis. However, dysregulation of copper homeostasis is linked to various diseases. By selectively chelating extracellular Cu(I), BCS allows researchers to probe the cellular responses to copper deprivation or to prevent copper-mediated oxidative stress.

For instance, BCS has been used to study:

-

Copper Homeostasis: By restricting the growth of the fungus Pseudogymnoascus destructans, BCS helped demonstrate the pathogen's dependency on copper.[7]

-

Metabolism: In isolated rat hepatocytes, BCS was shown to alter the metabolism of cysteine by preventing its copper-catalyzed oxidation in the extracellular medium.[1] This demonstrated how extracellular copper levels can influence intracellular metabolic pathways.

-

Drug Development: The complex formed between BCS and Cu(I) has been shown to inhibit the HIV-1 protease, highlighting a potential therapeutic application.[3]

The use of BCS in such studies helps to elucidate the intricate signaling and metabolic pathways that are dependent on the availability and oxidation state of copper.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. lookchem.com [lookchem.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. Proceedings of the Iowa Academy of Science | Vol 70 | No. 1 [scholarworks.uni.edu]

- 8. Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes Based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide [mdpi.com]

- 9. [PDF] Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes Based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide | Semantic Scholar [semanticscholar.org]

- 10. chemithon.com [chemithon.com]

- 11. gfschemicals.com [gfschemicals.com]

- 12. Synthesis, Structural, and Cytotoxic Properties of New Water-Soluble Copper(II) Complexes based on 2,9-Dimethyl-1,10-Phenanthroline and Their One Derivative Containing 1,3,5-Triaza-7-Phosphaadamantane-7-Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Bathocuproproine Disulfonate: A Technical Guide for Researchers

Introduction: Bathocuproine disulfonate, formally known as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid, is a water-soluble chelating agent widely utilized in scientific research, particularly for the sensitive and specific quantification of copper ions. Its utility in biochemical, environmental, and pharmaceutical analyses is predicated on its ability to form a stable, colored complex with cuprous ions (Cu(I)). A thorough understanding of its solubility characteristics in various solvents and buffer systems is critical for experimental design, stock solution preparation, and the overall accuracy of assays. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols, and logical workflows for its application.

Core Physicochemical Properties

This compound is typically available as a disodium (B8443419) salt hydrate, a light tan to grayish-brown powder. The introduction of two sulfonic acid groups to the parent bathocuproine molecule dramatically increases its aqueous solubility, a key feature that distinguishes it from the largely hydrophobic parent compound and facilitates its use in biological buffer systems.[1]

Quantitative Solubility Data

The solubility of this compound has been documented in several common laboratory solvents. The data, compiled from various sources, is presented below. It is important to distinguish between the disulfonated form and its parent compound, bathocuproine, as their solubilities differ significantly, especially in aqueous media.

Table 1: Quantitative Solubility of this compound Disodium Salt

| Solvent | Solubility | Molar Equivalent (approx.) | Temperature | Notes | Citation |

| Water (H₂O) | 50 mg/mL | 88.57 mM | Room Temp. | Miscible. Sonication may be required to expedite dissolution. | [1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | 10 mM | 5.65 mg/mL | Not Specified | [6] |

Table 2: Quantitative Solubility of Bathocuproine (Parent Compound)

| Solvent | Solubility | Temperature | Notes | Citation |

| 95% Ethanol | 50 mg/mL | Not Specified | Data for the non-sulfonated parent compound. | [7] |

| Dioxane | 100 mg/mL | Not Specified | Data for the non-sulfonated parent compound. | [7] |

| Methanol | 0.36 mg/mL (36 mg/100mL) | Not Specified | Data for the non-sulfonated parent compound. | [7] |

| Isoamyl Alcohol | 0.18 mg/mL (18 mg/100mL) | Not Specified | Data for the non-sulfonated parent compound. | [7] |

| 5% Pyridine | Soluble | Not Specified | Data for the non-sulfonated parent compound. | [7] |

Solubility in Aqueous Buffers and Effect of pH

-

Sulfonic Acid Groups: These are strong acids with a very low pKa. They will be deprotonated and exist as sulfonate anions (-SO₃⁻) across virtually the entire aqueous pH range (pH 1-14).

-

Nitrogen Atoms: The nitrogen atoms are basic. The pKa of the conjugate acid of the parent compound, 1,10-phenanthroline, is approximately 4.8. The pKa for this compound is expected to be in a similar range. Therefore, at pH values below ~5, the nitrogen atoms will be progressively protonated.

This dual nature means the net charge of the molecule is pH-dependent:

-

Acidic pH (e.g., pH 1-4): The sulfonate groups are anionic, and the nitrogen atoms are protonated, resulting in a zwitterionic or net cationic species.

-

Neutral to Alkaline pH (e.g., pH 6-10): The sulfonate groups remain anionic, while the nitrogen atoms are deprotonated (neutral). The molecule carries a net negative charge.

Given its high intrinsic water solubility (50 mg/mL), this compound is expected to remain highly soluble across the common biological pH range of 4 to 10. This is supported by its use in various buffered solutions for analytical assays, including acetate (B1210297) buffer (pH 4.3), phosphate (B84403) buffer (pH 7.5), and Tris buffer (pH 8.0).[6][8][9]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in a given aqueous buffer. The principle involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the dissolved compound in the supernatant, often by UV-Vis spectrophotometry.

Materials:

-

This compound disodium salt

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

-

Microcentrifuge tubes or glass vials with screw caps

-

Orbital shaker or rotator with temperature control (e.g., 25 °C)

-

Microcentrifuge

-

UV-Vis Spectrophotometer and quartz cuvettes

-

Calibrated micropipettes

-

Volumetric flasks

Methodology:

-

Preparation of Standards: Prepare a series of standard solutions of this compound in the chosen buffer (e.g., 0, 5, 10, 20, 50, 100 µg/mL).

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound (approximately 285-290 nm). Plot absorbance versus concentration to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the buffer (e.g., 5 mg to 1 mL of buffer). Ensure enough solid is added so that some remains undissolved at equilibrium.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. Preliminary experiments may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with the buffer to a concentration that falls within the linear range of the calibration curve.

-

Analysis: Measure the absorbance of the diluted supernatant at the λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the equilibrium solubility.

Protocol 2: Spectrophotometric Quantification of Copper(I)

This protocol outlines the use of this compound for the colorimetric determination of Cu(I). The method is based on the formation of a water-soluble orange-colored complex between Cu(I) and the chelator, with an absorbance maximum around 484 nm.[6][10]

Materials:

-

Sample containing copper

-

This compound solution (0.1% w/v in deionized water)

-

Hydroxylamine (B1172632) hydrochloride solution (10% w/v, as a reducing agent to convert Cu(II) to Cu(I))

-

Sodium citrate (B86180) solution (30% w/v, as a masking agent for interfering ions)

-

Acetate buffer (pH 4.3)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Methodology:

-

Sample Preparation: Place an aliquot of the copper-containing sample into a 25 mL volumetric flask.

-

Reduction: Add 1 mL of the hydroxylamine hydrochloride solution to reduce any Cu(II) to Cu(I). Mix well.

-

Buffering and Masking: Add 5 mL of sodium citrate solution and 5 mL of acetate buffer.

-

Complexation: Add 2 mL of the this compound solution.

-

Dilution: Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.

-

Color Development: Allow the solution to stand for 10 minutes for the color to develop completely.

-

Measurement: Measure the absorbance of the solution at 484 nm against a reagent blank prepared in the same manner but without the copper sample.

-

Quantification: Determine the copper concentration using a calibration curve prepared with known copper standards.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows involving this compound.

Caption: Workflow for Determining Equilibrium Solubility.

Caption: Spectrophotometric Copper Assay Workflow.

Conclusion

This compound is a highly water-soluble compound, a property essential for its widespread use as a copper chelator in aqueous and biological systems. Its solubility is robust across a range of pH values relevant to most laboratory assays. While detailed quantitative data on its pH-solubility profile is limited, its chemical characteristics suggest high solubility in both acidic and alkaline conditions. The provided protocols offer standardized methods for determining its solubility and for its application in the highly sensitive quantification of copper, empowering researchers to effectively utilize this important analytical reagent.

References

- 1. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A fluorometric assay to determine labile copper(II) ions in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. Stabilization of Cu(I) for binding and calorimetric measurements in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amt.copernicus.org [amt.copernicus.org]

Spectrophotometric Properties of Bathocuproine Disulfonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bathocuproine disulfonate (BCS), chemically known as 2,9-dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium (B8443419) salt, is a water-soluble and highly specific chelating agent for cuprous ions (Cu⁺).[1][2] Its ability to form a stable, orange-colored complex with Cu⁺ makes it an invaluable tool in analytical and biochemical research for the spectrophotometric determination of copper.[3][4] This guide provides a comprehensive overview of the spectrophotometric properties of BCS, detailed experimental protocols for its use, and a summary of its applications in various scientific fields.

This compound is a water-soluble analog of bathocuproine and is highly sensitive for the detection of copper ions.[2][4] It is frequently employed in environmental monitoring, water quality testing, and various biochemical assays to quantify trace amounts of copper.[4] In biological systems, where copper is an essential but potentially toxic element, accurate measurement of its concentration and oxidation state is crucial for understanding its role in physiological and pathological processes.[1][4]

Core Spectrophotometric Properties

The utility of this compound in spectrophotometry is centered around its selective reaction with cuprous ions to form a colored complex. This reaction provides a basis for the quantitative analysis of copper.

Physicochemical Properties of this compound Disodium Salt

| Property | Value |

| CAS Number | 52698-84-7[5][6] |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂[5][7] |

| Molecular Weight | 564.54 g/mol [5][6] |

| Appearance | White to pale yellowish-brown powder[2] |

| Solubility | Readily soluble in water, insoluble in organic solvents[8] |

Spectrophotometric Data of the Cu(I)-BCS Complex

The reaction between BCS and Cu⁺ forms a stable, water-soluble, orange-colored chelate.[3] The intensity of the color is directly proportional to the concentration of Cu⁺, allowing for accurate quantification using spectrophotometry.

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | 477 - 485 nm[5][8][9] | The specific λmax can vary slightly depending on the buffer and pH. |

| Molar Absorptivity (ε) | 1.2 x 10⁴ L·mol⁻¹·cm⁻¹[2][8] | |

| Optimal pH Range | 4 - 10[8] | A recommended range for many applications is between 4 and 5.[3] |

| Stoichiometry (BCS:Cu⁺) | 2:1[8] | |

| Minimum Detection Limit | 20 µg/L (with a 5-cm cell)[3] |

Experimental Protocols

The following are detailed methodologies for the determination of copper using this compound.

Protocol 1: Determination of Total Copper in Aqueous Samples

This protocol is adapted from standard methods for water analysis and is suitable for potable water and other aqueous samples.[3][10]

1. Principle: Total copper is determined by reducing cupric ions (Cu²⁺) to cuprous ions (Cu⁺) with a reducing agent, followed by chelation with BCS. The resulting colored complex is then measured spectrophotometrically.

2. Reagents:

-

This compound Solution (e.g., 0.1% w/v): Dissolve 0.1 g of BCS disodium salt in 100 mL of deionized water.

-

Hydroxylamine (B1172632) Hydrochloride Solution (e.g., 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Sodium Citrate (B86180) Buffer (pH ~4.3): Prepare a solution of sodium citrate to buffer the sample.

-

Copper Standard Solution (1000 mg/L): Use a commercially available certified standard. Prepare working standards by dilution.

-

Hydrochloric Acid (HCl), 1+1 solution: For sample preservation.

-

Nitric Acid (HNO₃): For sample preservation.

3. Sample Preparation:

-

For total copper analysis, acidify the sample to pH <2 with concentrated nitric acid or 0.5 mL of 1+1 HCl per 100 mL of sample to prevent adsorption of copper onto the container walls.[3]

-

If the sample was acidified, neutralize it to a pH of 4-5 before analysis.

4. Assay Procedure:

-

To a suitable volume of the sample (e.g., 50 mL), add the sodium citrate buffer to adjust the pH to approximately 4.3.

-

Add hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺. Mix well.

-

Add the BCS solution and mix thoroughly. An orange color will develop in the presence of copper.

-

Allow the color to develop for a specified time (e.g., 10 minutes).

-

Measure the absorbance of the solution at the λmax of the Cu(I)-BCS complex (approximately 484 nm) using a spectrophotometer.[3]

-

Prepare a calibration curve using a series of copper standards treated in the same manner as the samples.

-

Determine the copper concentration in the sample from the calibration curve.

Protocol 2: Determination of Copper in Biological Samples (e.g., Serum)

This protocol is a modification for determining copper in protein-containing samples.[8]

1. Principle: Copper is first released from proteins by acid treatment and heat. The proteins are then precipitated, and the copper in the supernatant is reduced and complexed with BCS for spectrophotometric measurement.

2. Reagents:

-

1 M Hydrochloric Acid (HCl)

-

Trichloroacetic Acid (TCA) Solution (20 g/100 mL)

-

Ascorbic Acid Solution (e.g., 0.16 g/100 mL, freshly prepared) or Hydroxylamine Hydrochloride Solution (4 g/100 mL)

-

This compound Solution (e.g., 38 mg/100 mL)

-

Sodium Acetate (B1210297) Solution (30 g/100 mL)

3. Assay Procedure:

-

To 2 mL of serum in a test tube, add 2 mL of 1 M HCl and mix.

-

Heat the mixture in a water bath at 80-95°C for 2 minutes.

-

Add 1 mL of 20% TCA solution to precipitate the proteins. Mix well to ensure the protein coagulates into small particles.

-

Centrifuge the sample (e.g., 2000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully collect 2 mL of the clear supernatant.

-

To the supernatant, add 1 mL of the ascorbic acid or hydroxylamine hydrochloride solution to reduce Cu²⁺ to Cu⁺. Mix well.

-

Add the BCS solution and the sodium acetate solution. An orange-red color will develop immediately.

-

Measure the absorbance at 485 nm.

-

A blank should be prepared using water instead of serum and following the same procedure.

Visualizations

Experimental Workflow for Copper Determination

The following diagram illustrates the general workflow for the spectrophotometric determination of copper using this compound.

Caption: General workflow for copper quantification using BCS.

Logical Relationship in BCS-based Copper Assay

This diagram illustrates the key chemical transformations and interactions in the BCS assay.

Caption: Core chemical reactions in the BCS copper assay.

Applications in Research and Development

The specificity and sensitivity of the this compound assay have led to its widespread use in various fields:

-

Environmental Science: For the determination of copper pollution in water bodies.[4] The method's low detection limit makes it suitable for monitoring trace levels of copper contamination.[3]

-

Clinical Chemistry: To measure copper levels in biological fluids such as serum, which is important for diagnosing and monitoring diseases related to copper metabolism.[8]

-

Biochemistry and Molecular Biology: To quantify copper associated with proteins and enzymes, helping to elucidate the structure and function of metalloproteins.[1][11] It is also used to distinguish between the Cu(I) and Cu(II) oxidation states in biological systems.[1]

-

Drug Development: In the development of chelating agents and drugs that target copper-dependent pathways.

-

Total Antioxidant Capacity (TAC) Assays: The CUPRAC-BCS assay is a method for assessing the total antioxidant capacity of samples like human plasma and urine.[12][13]

Interferences and Considerations

While the BCS assay is highly specific for Cu⁺, certain factors can interfere with the measurement:

-

Presence of Cu²⁺: BCS does not react with Cu²⁺. Therefore, a reduction step is essential for the determination of total copper.[1]

-

Oxidizing Agents: The presence of strong oxidizing agents can re-oxidize the Cu⁺ formed, leading to an underestimation of the copper concentration.

-

Other Metal Ions: While BCS is highly selective for Cu⁺, extremely high concentrations of other metal ions could potentially interfere. However, common ions like iron, manganese, zinc, cadmium, cobalt, and nickel generally do not interfere.[11]

-

Turbidity and Color: The intrinsic color or turbidity of a sample can interfere with absorbance measurements. A proper blank is crucial to correct for this.

An improved BCS assay involves the addition of a strong Cu(II) chelator like EDTA before the addition of BCS to prevent interference that might arise from Cu(II) present in the sample, thereby resolving potential artifacts.[1]

Conclusion

This compound is a robust and versatile reagent for the spectrophotometric quantification of copper. Its high specificity for cuprous ions, coupled with the intense and stable color of the resulting complex, allows for sensitive and reliable measurements in a wide array of sample types. By understanding the core principles of the assay and adhering to well-defined protocols, researchers can effectively utilize BCS as a powerful tool in their analytical and biochemical studies.

References

- 1. An improved Bathocuproine assay for accurate valence identification and quantification of copper bound by biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal Indicator Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 Dojindo [dojindo.com]

- 3. NEMI Method Summary - 3500-Cu C [nemi.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bathocuproinedisulfonic acid disodium salt GR for analysis 52698-84-7 [sigmaaldrich.com]

- 6. 7.2-9.1% purity dry basis (ICP), powder | Sigma-Aldrich [sigmaaldrich.com]

- 7. CheMondis Marketplace [chemondis.com]

- 8. æ¯è²è©¦è¬ï¼éå±æç¤ºè¬ Bathocuproinedisulfonic acid, disodium salt | CAS 98645-85-3 åä»åå¦ç 究æ [dojindo.co.jp]

- 9. Bathocuproinedisulfonic acid disodium salt CAS 52698-84-7 | 124518 [merckmillipore.com]

- 10. images.hach.com [images.hach.com]

- 11. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Bathocuproine Disulfonate for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of bathocuproine disulfonate, a critical reagent in various biochemical and analytical applications. The document details its chemical properties, summarizes key quantitative data, outlines experimental protocols, and illustrates its mechanism of action in studying copper-mediated biological processes.

Core Properties and Specifications

This compound, specifically its disodium (B8443419) salt, is a water-soluble derivative of bathocuproine. Its primary utility in research stems from its function as a highly sensitive and specific chelator of cuprous ions (Cu(I)).[1][2] This specificity allows for the accurate detection and quantification of Cu(I) even in the presence of other metal ions, making it an invaluable tool in biological systems where copper plays a dual role as both an essential cofactor and a potential toxin.[1] The key chemical identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 52698-84-7 | [1][3] |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [3] |

| Molecular Weight | 564.54 g/mol | [1][2][3] |

| Synonyms | Disodium bathocuproinedisulfonate, BCS | [4] |

| Appearance | Off-white to light brown solid | [1] |

| Solubility | Soluble in water |

Applications in Research and Drug Development

This compound's ability to selectively bind Cu(I) has led to its widespread use in several key research areas:

-

Quantification of Copper: It is a primary reagent for the colorimetric and fluorometric determination of copper concentrations in biological samples.[1][3] This is crucial for studying copper homeostasis and its dysregulation in diseases.

-

Antioxidant Capacity Assays: The CUPRAC-BCS (CUPric Reducing Antioxidant Capacity using this compound) assay utilizes BCS to measure the total antioxidant capacity of samples by quantifying the reduction of Cu(II) to Cu(I) by antioxidants.[5]

-

Oxidative Stress Research: By chelating extracellular copper, BCS helps researchers investigate the role of copper in the generation of reactive oxygen species (ROS) through Fenton-like reactions.[6] This is particularly relevant in studies of neurodegenerative diseases and other conditions linked to oxidative stress.

-

Enzyme Inhibition Studies: The BCS-Cu(I) complex has been shown to inhibit certain enzymes, such as HIV-1 protease, opening avenues for therapeutic research.

-

Creation of Copper-Deficient Environments: In cellular and microbiological studies, BCS is added to culture media to create copper-deficient conditions, allowing for the investigation of copper's role in cellular growth and development.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in experiments. Below are protocols for its most common applications.

This protocol is based on the principle that Cu(I) quenches the fluorescence of this compound.[3]

Materials:

-

This compound (BCS) solution

-

Ascorbate (B8700270) solution (as a reducing agent)

-

Hydrochloric acid (HCl)

-

Citrate (B86180) buffer (pH 7.5)

-

Protein sample

-

Fluorometer

Procedure:

-

Copper Release: Treat the protein sample with HCl to release bound copper ions.

-

Neutralization: Neutralize the sample to pH 7.5 in the presence of citrate to stabilize the released copper.

-

Reduction: Add ascorbate to the sample to reduce all Cu(II) ions to Cu(I).

-

Chelation and Measurement: Add the BCS solution. The Cu(I) ions will form a complex with BCS, leading to a quenching of its fluorescence.

-

Detection: Measure the fluorescence emission at 770 nm with an excitation wavelength of 580 nm.[3] The decrease in fluorescence is proportional to the concentration of copper in the sample.

-

Quantification: Compare the fluorescence quenching of the sample to a standard curve generated with known copper concentrations.

Workflow for Fluorometric Copper Quantification.

This assay measures the ability of a sample to reduce Cu(II) to Cu(I), with the resulting Cu(I) being quantified by BCS.[5]

Materials:

-

Copper(II) chloride solution

-

This compound (BCS) solution

-

Trolox (as a standard antioxidant)

-

Sample (e.g., human plasma, urine, or plant extract)

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare a working solution by mixing the copper(II) chloride, ammonium acetate buffer, and BCS solution.

-

Standard Curve: Prepare a series of Trolox standards of known concentrations.

-

Reaction: Add the sample and the Trolox standards to separate wells of a microplate.

-

Initiation: Add the CUPRAC-BCS working reagent to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting orange-yellow Cu(I)-BCS complex at approximately 485-490 nm.

-

Calculation: Subtract the blank reading and plot the standard curve. Determine the total antioxidant capacity of the sample, expressed as Trolox equivalents.

Role in Investigating Copper-Mediated Oxidative Stress

Copper ions, particularly Cu(I), can participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). These radicals can cause significant damage to lipids, proteins, and DNA, leading to oxidative stress.[6][8] this compound is used as a tool to dissect this process. By chelating extracellular Cu(I), BCS can help determine the contribution of copper to cellular oxidative stress.

The diagram below illustrates the central role of copper in the Fenton-like reaction and how BCS can be used to mitigate this process by sequestering the catalytically active Cu(I) ions.

// Nodes Cu2 [label="Cu(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cu1 [label="Cu(I)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H2O2 [label="H₂O₂", fillcolor="#FBBC05", fontcolor="#202124"]; OH_radical [label="•OH (Hydroxyl Radical)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDamage [label="Oxidative Damage\n(Lipids, Proteins, DNA)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; BCS [label="Bathocuproine\nDisulfonate (BCS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCS_Cu1 [label="[Cu(I)-BCS] Complex\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; ReducingAgent [label="Reducing Agents\n(e.g., Superoxide)", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cu2 -> Cu1 [label="Reduction"]; ReducingAgent -> Cu2 [style=dashed]; Cu1 -> OH_radical [label="Fenton-like Reaction"]; H2O2 -> OH_radical; OH_radical -> CellDamage; Cu1 -> BCS [label="Chelation", color="#34A853"]; BCS -> BCS_Cu1 [color="#34A853"]; Cu1 -> BCS_Cu1 [style=invis]; // for positioning }

Copper's role in oxidative stress and BCS intervention.

Summary of Quantitative Parameters

The following table summarizes key quantitative data for researchers using this compound in various assays.

| Parameter | Value | Assay Context | Reference(s) |

| Absorbance Maximum (λmax) of Cu(I)-BCS Complex | ~485-490 nm | CUPRAC-BCS / Colorimetric Cu(I) Detection | [9] |

| Fluorescence Excitation (λex) | 580 nm | Fluorometric Cu(I) Quantification | [3] |

| Fluorescence Emission (λem) | 770 nm | Fluorometric Cu(I) Quantification | [3] |

| Detection Limit | 41.8 µmol Trolox equivalents/L | CUPRAC-BCS Assay | [5] |

| Linearity Range | Up to 2 mM Trolox | CUPRAC-BCS Assay | [5] |

This guide provides a foundational understanding of this compound for its effective application in a research setting. Proper use of this reagent, guided by the protocols and data presented, will facilitate accurate and reproducible results in the study of copper metabolism, antioxidant capacity, and oxidative stress.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CheMondis Marketplace [chemondis.com]

- 3. Quenching of this compound fluorescence by Cu(I) as a basis for copper quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 52698-84-7 CAS | BATHOCUPROINE DISULPHONIC ACID DISODIUM SALT | Laboratory Chemicals | Article No. 01741 [lobachemie.com]

- 5. Evaluation of the copper(II) reduction assay using bathocuproinedisulfonic acid disodium salt for the total antioxidant capacity assessment: the CUPRAC-BCS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental evidence of the anti-bacterial activity pathway of copper ion treatment on Mycobacterium avium subsp. paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interaction between Cu and Thiols of Biological and Environmental Importance: Case Study Using Combined Spectrophotometric/Bathocuproine Sulfonate Disodium Salt Hydrate (BCS) Assay [mdpi.com]

- 9. researchgate.net [researchgate.net]

Navigating the Safe Use of Bathocuproine Disulfonate: A Technical Guide for Researchers

An in-depth examination of the safety and handling protocols for Bathocuproine disulfonate, designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of potential hazards, handling procedures, and emergency responses to ensure a safe laboratory environment.

This compound, a sulfonated derivative of bathocuproine, is a valuable chelating agent and chromogenic indicator, primarily used for the spectrophotometric determination of copper.[1] Its utility in various research and analytical applications necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risk to laboratory personnel. While generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[2][3][4]

Section 1: Hazard Identification and Classification

This compound is typically not classified as a hazardous substance according to Regulation (EC) No. 1272/2008.[2] However, as with any chemical, it is crucial to handle it with care to avoid potential health effects. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[3]

Physical and Chemical Properties:

| Property | Value | Reference |

| Synonyms | Disodium (B8443419) bathocuproinedisulfonate, 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthrolinedisulfonic acid disodium salt | [2] |

| Molecular Formula | C₂₆H₁₈N₂Na₂O₆S₂ | [2] |

| Molecular Weight | 564.54 g/mol | [2] |

| Appearance | Beige to yellow powder | [4] |

| Solubility | Soluble in water | [3] |

Hazard Classification:

| Hazard | Classification |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | Not classified as an irritant |

| Serious Eye Damage/Irritation | Not classified as an irritant |

| Respiratory or Skin Sensitization | No sensitizing effects known |

| Carcinogenicity | Not classified as a carcinogen |

Section 2: Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing accidental exposure and maintaining the integrity of the compound.

2.1 Personal Protective Equipment (PPE):

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific laboratory procedure. The following table summarizes the recommended PPE for handling this compound.

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the chemical. |

| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |

| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. Use a dust mask if significant dust is generated. | Minimizes inhalation of airborne particles. |

2.2 Handling Procedures:

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with larger quantities or if dust generation is likely.[2]

-

Avoid Dust Formation: Minimize the creation of dust when handling the solid powder.[2]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3]

-

Avoid Contact: Avoid contact with eyes, skin, and clothing.[5]

2.3 Storage Conditions:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

-

Temperature: Store at room temperature (15-25°C).[6]

-

Incompatible Materials: Keep away from strong oxidizing agents.[7]

Section 3: Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.

3.1 First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |